An In-depth Technical Guide to Biotin-C4-amide-C5-NH2: A Core Component in Bioconjugation and Drug Development
An In-depth Technical Guide to Biotin-C4-amide-C5-NH2: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Biotin-C4-amide-C5-NH2, a versatile biotinylation reagent with significant utility in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Chemical and Physical Properties
Biotin-C4-amide-C5-NH2 is a synthetic derivative of biotin (B1667282) (Vitamin H) featuring a C4 amide spacer arm and a terminal C5 primary amine. This structural arrangement allows for the covalent attachment of the biotin moiety to various molecules of interest, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection, purification, and targeted delivery applications.
Table 1: Chemical and Physical Properties of Biotin-C4-amide-C5-NH2
| Property | Value | Source(s) |
| Chemical Name | N-(4-Aminobutyl)-5-((3aS,4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | |
| Synonyms | Biotin-C4-amide-C5-NH2 | [1][2][3] |
| CAS Number | 151294-96-1 | [1][2][3][4] |
| Molecular Formula | C14H26N4O2S | [2][3][4] |
| Molecular Weight | 314.45 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically >95% or >96% | [3] |
| Boiling Point | 650.1 ± 50.0 °C at 760 mmHg | |
| Storage Conditions | 4°C, protect from light. For long-term storage, -20°C is recommended. | [1][2] |
Applications in Research and Drug Development
The primary application of Biotin-C4-amide-C5-NH2 lies in its role as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[5] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.
The biotin moiety of this linker can be exploited in several ways:
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Purification: The strong and highly specific interaction between biotin and avidin/streptavidin enables efficient purification of the biotinylated antibody or the final ADC product.
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Detection and Characterization: Biotinylated ADCs can be easily detected and quantified using avidin or streptavidin-based assays, such as ELISA and Western blotting.
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Targeting: In some strategies, the biotin-avidin interaction itself can be used as a targeting mechanism, where a biotinylated antibody is administered first, followed by an avidin-conjugated drug.
While primarily used in ADC research, the terminal amine group allows for the conjugation of Biotin-C4-amide-C5-NH2 to any molecule containing a reactive carboxyl group, making it a versatile tool for biotinylating proteins, peptides, and other biomolecules.
Experimental Protocols and Workflows
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using an Amine Linker
The following diagram illustrates a generalized workflow for the synthesis of an ADC where a linker with a terminal amine, such as Biotin-C4-amide-C5-NH2, is conjugated to a monoclonal antibody. This process typically involves the activation of carboxyl groups on the antibody, followed by amide bond formation with the linker-payload conjugate.
Figure 1: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an amine-containing linker.
Detailed Experimental Protocol: Conjugation of an Amine-Terminated Linker to an Antibody
This protocol outlines the general steps for conjugating an amine-containing linker (like Biotin-C4-amide-C5-NH2, pre-conjugated to a payload) to the carboxyl groups of a monoclonal antibody using carbodiimide (B86325) chemistry.
Materials:
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Monoclonal Antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)
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Biotin-C4-amide-C5-NH2 pre-conjugated to the desired payload
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer (e.g., 50 mM MES, pH 6.0)
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Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
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Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
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Antibody Preparation:
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Buffer exchange the mAb into the Activation Buffer.
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Adjust the concentration of the mAb to a working concentration (typically 1-10 mg/mL).
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Activation of Antibody Carboxyl Groups:
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Prepare fresh solutions of EDC and NHS in the Activation Buffer.
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Add EDC and NHS to the mAb solution. The molar excess of EDC and NHS over the mAb should be optimized.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
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Conjugation:
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Dissolve the amine-containing linker-payload in the Conjugation Buffer.
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Add the linker-payload solution to the activated mAb solution. The molar ratio of the linker-payload to the mAb will determine the drug-to-antibody ratio (DAR) and needs to be optimized.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching:
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Add the Quenching Solution to the reaction mixture to stop the reaction by quenching the unreacted NHS-esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the resulting ADC from unconjugated linker-payload and other reagents using an appropriate chromatography method such as SEC or HIC.
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Characterization:
Workflow for In Vitro and In Vivo Evaluation of ADCs
Following successful synthesis and characterization, the efficacy of the ADC is evaluated through a series of in vitro and in vivo experiments.
Figure 2: General workflow for the preclinical evaluation of an Antibody-Drug Conjugate.
Safety and Handling
Biotin-C4-amide-C5-NH2 is intended for research use only. As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. The material safety data sheet (MSDS) should be consulted for detailed safety information.[4] The compound may be harmful if swallowed and can cause skin and eye irritation.
Conclusion
Biotin-C4-amide-C5-NH2 is a valuable and versatile tool for researchers in the fields of biotechnology and drug development. Its application as a cleavable linker in the construction of ADCs highlights its importance in the advancement of targeted cancer therapies. A thorough understanding of its chemical properties and the optimization of conjugation and evaluation protocols are essential for its successful implementation in research and the development of novel bioconjugates.
References
- 1. Biotin-C4-amide-C5-NH2 | 151294-96-1 [sigmaaldrich.com]
- 2. Biotin-C4-amide-C5-NH2, 151294-96-1 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Biotin-C4-amide-C5-NH2|151294-96-1|MSDS [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
